L-2,4-Diaminobutyric acid dihydrochloride
CAS No.: 1883-09-6
Cat. No.: VC21536565
Molecular Formula: C4H12Cl2N2O2
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1883-09-6 |
---|---|
Molecular Formula | C4H12Cl2N2O2 |
Molecular Weight | 191.05 g/mol |
IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |
Standard InChI Key | CKAAWCHIBBNLOJ-QTNFYWBSSA-N |
Isomeric SMILES | C(CN)[C@@H](C(=O)O)N.Cl.Cl |
SMILES | C(CN)C(C(=O)O)N.Cl.Cl |
Canonical SMILES | C(CN)C(C(=O)O)N.Cl.Cl |
Chemical Properties and Structure
Molecular Composition
L-2,4-Diaminobutyric acid dihydrochloride has the molecular formula C₄H₁₀N₂O₂·2HCl with a molecular weight of approximately 191.05 g/mol. The compound's structure features a carboxylic acid group (-COOH) and two strategically positioned amino groups (-NH₂) at the alpha (2) and gamma (4) positions of the carbon chain. The dihydrochloride salt formation occurs when the amino groups form ionic bonds with hydrochloride molecules, significantly enhancing the compound's stability and water solubility .
Stereochemistry
The stereochemical configuration of L-2,4-Diaminobutyric acid dihydrochloride is defined by its "L" designation, indicating a specific spatial arrangement of atoms around the alpha carbon. This stereochemistry is comparable to most naturally occurring amino acids and plays a critical role in determining the compound's biological activities, particularly its interactions with stereospecific enzymes and receptors.
Physical Properties
The physical characteristics of L-2,4-Diaminobutyric acid dihydrochloride are summarized in Table 1, providing researchers with essential reference data for identification and quality control.
Table 1: Physical and Chemical Properties of L-2,4-Diaminobutyric Acid Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₄H₁₀N₂O₂·2HCl |
Molecular Weight | 191.05 g/mol |
Appearance | White to off-white crystalline powder |
Melting Point | ~190°C |
Optical Rotation | [α]D²⁰ = +12 ± 2° (C=1 in 5N HCl) |
Recommended Storage | 0-8°C |
L-2,4-Diaminobutyric acid dihydrochloride appears as a white to off-white crystalline powder with a melting point of approximately 190°C. Its specific optical rotation is [α]D²⁰ = +12 ± 2° when measured at a concentration of 1 in 5N HCl. For optimal stability and longevity, the compound should be stored at temperatures between 0-8°C to prevent degradation and maintain its chemical integrity .
Synthesis and Preparation Methods
Established Synthesis Routes
The preparation of L-2,4-Diaminobutyric acid dihydrochloride can be accomplished through several methodologies. One documented approach involves the hydrolysis of γ-polydiaminobutyric acid, followed by separation and drying processes. The hydrolysis can be performed using several techniques, including pressurized hydrolysis, organic acid hydrolysis, acidic resin combined with sodium nitrite hydrolysis, or protease hydrolysis .
Patent-Protected Methodologies
Chinese patent CN102206166B describes an innovative method for preparing L-2,4-diaminobutyric acid that offers significant advantages, including a simplified process, convenient operation protocols, high efficiency, and elimination of decolorization treatment steps. This patented methodology represents a substantial advancement in the production process of L-2,4-diaminobutyric acid, highlighting the compound's growing industrial and research significance .
Biological Mechanisms and Biochemical Pathways
L-2,4-Diaminobutyric acid dihydrochloride participates in various biochemical pathways due to its unique structural features. As an amino acid derivative, it interacts with metabolic systems in ways that make it valuable for studying amino acid biochemistry and cellular processes. The compound's structural similarity to naturally occurring amino acids suggests potential competitive or substitution interactions in various biochemical reactions .
These interactions with biochemical pathways make L-2,4-Diaminobutyric acid dihydrochloride particularly valuable for investigating amino acid metabolism and related cellular processes. Its structural uniqueness enables specific biochemical interactions that provide researchers with insights into fundamental biological mechanisms.
Research Applications
Pharmaceutical Development
L-2,4-Diaminobutyric acid dihydrochloride serves as a critical precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties allow it to be incorporated into drug molecules designed for specific biological targets, enhancing drug efficacy and specificity. The compound's role in pharmaceutical development continues to expand as researchers discover new potential applications for treating various conditions .
The compound's significance in pharmaceutical research stems from its ability to contribute to drug development through specific chemical modifications and interactions. These properties make it a valuable tool for researchers aiming to develop more effective and targeted treatments for neurological and other disorders.
Biochemical Research
In biochemical studies, L-2,4-Diaminobutyric acid dihydrochloride plays a crucial role in investigating amino acid metabolism. Researchers utilize this compound to elucidate metabolic pathways and understand the roles of amino acids in various cellular functions. Its structural uniqueness allows for specific interactions within biochemical systems, providing valuable insights into fundamental biological processes .
By tracking the incorporation and transformation of L-2,4-Diaminobutyric acid dihydrochloride in cellular systems, researchers can gain deeper understanding of metabolic processes and regulatory mechanisms. This application contributes significantly to expanding our knowledge of basic cellular biochemistry.
Gene Therapy Applications
In the field of gene therapy, L-2,4-Diaminobutyric acid dihydrochloride shows promise for enhancing the delivery of genetic material into cells. This application addresses one of the major challenges in gene therapy - effective delivery of therapeutic genes to target cells. The compound may contribute to improving the efficiency of gene delivery systems, potentially leading to more successful gene therapy interventions .
The exploration of L-2,4-Diaminobutyric acid dihydrochloride in gene therapy applications represents an innovative approach to overcoming delivery challenges. As gene therapy advances, the compound's role in this field may become increasingly significant for developing more effective treatment strategies.
Plant Biology and Agricultural Applications
Agricultural researchers investigate L-2,4-Diaminobutyric acid dihydrochloride for its potential to enhance plant growth and stress resistance. Studies aim to develop more sustainable farming practices by improving crop yields and resilience against environmental stressors. The compound's effects on plant physiology and growth mechanisms offer promising avenues for agricultural advancements .
The application of L-2,4-Diaminobutyric acid dihydrochloride in plant biology research could contribute significantly to addressing challenges in agricultural sustainability, particularly in the context of climate change and food security concerns. This represents an expanding area of research with potential widespread implications.
Diagnostic Tools Development
L-2,4-Diaminobutyric acid dihydrochloride is being developed as a component in diagnostic assays for detecting specific biomarkers in various diseases. This application has the potential to improve early diagnosis and treatment strategies for a range of medical conditions. The compound's chemical properties make it suitable for integration into diagnostic technologies, enhancing their sensitivity and specificity .
The development of L-2,4-Diaminobutyric acid dihydrochloride-based diagnostic tools could significantly impact healthcare by enabling more accurate and accessible disease detection methods. This application demonstrates the compound's versatility beyond traditional biochemical and pharmaceutical research contexts.
Current Research Directions and Future Prospects
Emerging Research Trends
Current research on L-2,4-Diaminobutyric acid dihydrochloride continues to expand across multiple scientific disciplines. As techniques for synthesis and analysis improve, researchers are discovering new applications and refining existing ones. The compound's versatility in applications ranging from pharmaceutical development to agricultural research suggests a promising future in both basic and applied sciences.
Future Research Opportunities
Future research directions may include further exploration of the compound's potential in gene therapy, where advanced delivery systems are constantly being developed. Additionally, its applications in plant biology may contribute to addressing challenges in agricultural sustainability, particularly in the context of climate change and food security.
In diagnostic medicine, ongoing research into L-2,4-Diaminobutyric acid dihydrochloride-based assays may lead to more accurate and accessible diagnostic tools for various diseases. These advancements could significantly impact early disease detection and treatment outcomes.
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